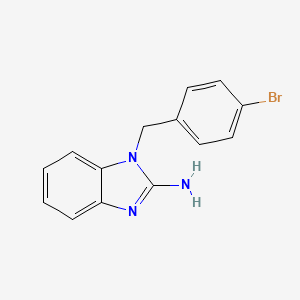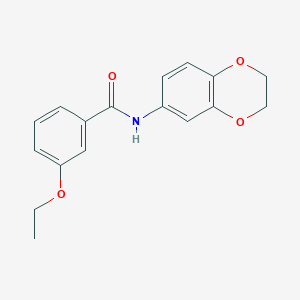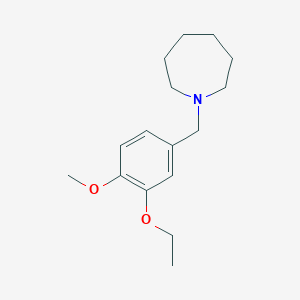
3-(4-chloro-1H-pyrazol-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole derivatives are a class of compounds with notable interest in medicinal chemistry and materials science due to their versatile chemical properties and biological activities. The compound , involving a pyrazole ring and a benzoxepin moiety, falls into this category and is likely to exhibit unique chemical and physical properties due to its structural components.
Synthesis Analysis
Pyrazole derivatives can be synthesized through various methods, including the reaction of hydrazines with diketones or aldehydes. A study by Naveen et al. (2018) demonstrates the synthesis of a novel pyrazole derivative through the reaction of specific precursors, providing insights into possible synthetic routes that might apply to the target compound (Naveen et al., 2018).
Molecular Structure Analysis
The crystal structure and molecular geometry of pyrazole derivatives can be determined using X-ray crystallography and spectroscopic methods. For instance, the crystallography study by Hao et al. (2010) on a pyrazole propanamide hydrate provides valuable information on the molecular conformation, hydrogen bonding, and intermolecular interactions that could be relevant for understanding the structure of the target compound (Hao et al., 2010).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, leveraging their reactive sites for modifications and functionalizations. The compound's chemical reactivity can be influenced by the presence of substituents on the pyrazole ring and the nature of the benzoxepin moiety. Studies like those by Kendre et al. (2015) on the synthesis and evaluation of pyrazole derivatives for antimicrobial and anti-inflammatory activities provide a basis for understanding the chemical properties and reactivity patterns of such compounds (Kendre et al., 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including solubility, melting point, and stability, are crucial for their application in various fields. These properties can be assessed through experimental measurements and computational predictions, offering insights into the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are essential for understanding the compound's applications and interactions. Studies on related compounds, such as those by Sivakumar et al. (2020) on a novel pyrazole derivative's spectroscopic assembly and antimicrobial potential, provide valuable information on the chemical behavior of pyrazole derivatives (Sivakumar et al., 2020).
properties
IUPAC Name |
3-(4-chloropyrazol-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c18-15-11-20-21(12-15)7-5-17(22)19-10-13-6-8-23-16-4-2-1-3-14(16)9-13/h1-4,11-13H,5-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGWKGKBSNKORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1CNC(=O)CCN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-1H-pyrazol-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5633657.png)
![1-(4-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5633662.png)
![methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5633676.png)
![N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}butanamide](/img/structure/B5633683.png)


![8-[(5-chloro-2-thienyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633700.png)
![6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5633705.png)

![2-isopropyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5633719.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-pyrrolidinyl}cyclohexanecarboxamide hydrochloride](/img/structure/B5633746.png)
![6-[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]-N-isopropylpyrimidin-4-amine](/img/structure/B5633757.png)
